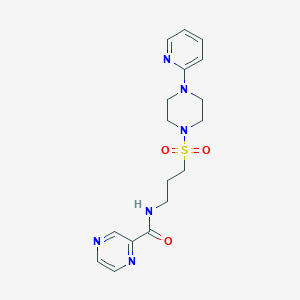
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyrazine ring, a piperazine ring, and a pyridine ring, among other functional groups . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their anti-tubercular activity . The exact chemical reactions that this compound undergoes are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight and hydrogen bond donors and acceptors, fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .科学的研究の応用
Chemical Synthesis and Structural Analysis
Research has shown the use of pyridines, which are structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide, in crystal engineering to disrupt hydrogen-bonded dimers within parent sulfa drug crystals, facilitating the synthesis of co-crystals and salts with diverse hydrogen-bond motifs (Elacqua et al., 2013). This illustrates the compound's role in developing novel structural frameworks for pharmaceutical applications.
Antimicrobial and Anti-tubercular Activities
Novel derivatives containing the sulfonyl moiety, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities, indicating the potential of these derivatives in developing new antimicrobial agents (Ammar et al., 2004). Additionally, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's role in shortening TB therapy (Srinivasarao et al., 2020).
Heterocyclic Chemistry
The compound's structural framework is instrumental in heterocyclic chemistry, facilitating the synthesis of various heterocycles with potential medicinal applications. For example, polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazides and pyrazolo[3,4‐d]pyridazine derivatives have been synthesized using similar structural motifs, showcasing the versatility of such compounds in creating bioactive heterocycles (Bhavsar et al., 2014).
Automation in Chemical Synthesis
The compound's derivatives have also been explored in the context of automated flow chemistry, demonstrating the integration of enabling methods for the automated preparation of related compounds like piperazine-2-carboxamide. This highlights the potential of such compounds in streamlining and automating the synthesis process for pharmaceutical applications (Ingham et al., 2014).
特性
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(15-14-18-7-8-19-15)21-6-3-13-27(25,26)23-11-9-22(10-12-23)16-4-1-2-5-20-16/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDDDACADCJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

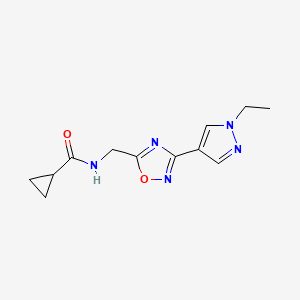
![2-[(3,4-dimethoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2883202.png)
![3-cinnamyl-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2883204.png)
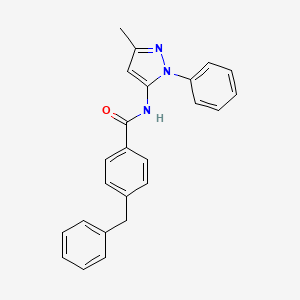
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2883207.png)
![2-Chloro-N-[2-oxo-1-phenyl-2-(1H-pyrazol-5-ylamino)ethyl]propanamide](/img/structure/B2883208.png)
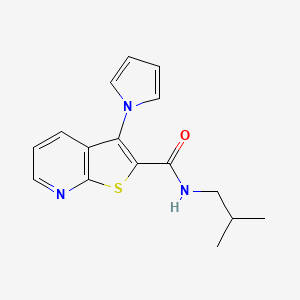
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2883210.png)
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride](/img/structure/B2883211.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2883219.png)
![4-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoic acid](/img/structure/B2883220.png)
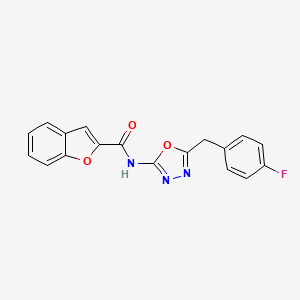
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2883223.png)